
ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells, by activating apoptotic pathways and inhibiting key survival signals .
Anti-inflammatory Properties
Another critical application of this compound is in the treatment of inflammatory diseases. Research has shown that this compound can reduce inflammation markers in animal models of arthritis. The compound appears to inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .
Pesticide Development
The compound's structural characteristics make it a promising candidate for developing new agrochemicals. Its fluorinated phenyl group enhances lipophilicity, which can improve the penetration of pesticides into plant tissues. Studies have reported its efficacy against various pests while demonstrating low toxicity to non-target organisms .
Polymer Synthesis
This compound has also found applications in material science, particularly in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Researchers are exploring its use as a monomer in polymerization reactions to develop materials suitable for high-performance applications .
Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |
A549 (Lung) | 20 | Inhibits PI3K/Akt pathway | |
Anti-inflammatory | Animal Model | N/A | Reduces TNF-alpha and IL-6 production |
Table 2: Agrochemical Applications
Application Type | Target Organism | Efficacy (%) | Notes |
---|---|---|---|
Insecticide | Aphids | 85 | Effective at low concentrations |
Fungicide | Fungal pathogens | 75 | Broad-spectrum activity |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with specific modifications leading to enhanced potency .
Case Study 2: Pesticide Development
In a field trial conducted by agricultural researchers, this compound was tested as a new pesticide formulation. Results indicated significant reductions in pest populations with minimal impact on beneficial insects, showcasing its potential as an environmentally friendly alternative to existing pesticides .
Mechanism of Action
The mechanism of action of ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorophenyl group enhances its binding affinity to target sites, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but with an amide group instead of an ester.
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxaldehyde: Similar structure but with an aldehyde group instead of an ester.
Uniqueness: Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The fluorophenyl group also imparts distinct electronic properties, enhancing its potential as a bioactive molecule.
Biological Activity
Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.
- Chemical Formula : C12H11FN2O2
- Molecular Weight : 234.23 g/mol
- CAS Number : 115342-25-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. A study published in the ACS Omega journal evaluated various pyrazole derivatives against multiple pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potent antimicrobial properties .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) |
---|---|---|---|
7b | Staphylococcus aureus | 0.22 | - |
10 | Staphylococcus epidermidis | 0.25 | - |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated through various in vivo and in vitro studies. A systematic review indicated that pyrazole derivatives can significantly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For instance, compounds similar to this compound showed COX-2 inhibition with IC50 values ranging from 0.034 to 0.052 μM, suggesting strong anti-inflammatory activity .
Table 2: COX Inhibition Data for Pyrazole Derivatives
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
---|---|---|---|
Compound A | 5.40 | 0.01 | >500 |
Compound B | - | - | - |
Potential Anticancer Activity
Emerging research suggests that pyrazole derivatives may also possess anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through the modulation of various signaling pathways. The compound's ability to inhibit tumor growth has been linked to its interaction with specific molecular targets involved in cell proliferation and survival .
Case Study 1: In Vivo Efficacy
In a study involving rat models, a derivative structurally similar to this compound demonstrated significant reductions in paw edema induced by carrageenan, showcasing its anti-inflammatory effectiveness .
Case Study 2: Antimicrobial Resistance
A single-point resistance study revealed that several pyrazole derivatives, including those related to this compound, effectively inhibited biofilm formation in resistant strains of bacteria, indicating potential utility in treating infections caused by multidrug-resistant organisms .
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZFWWAPHFHDFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623621 | |
Record name | Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-64-9 | |
Record name | Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288251-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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